1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene
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Overview
Description
1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene is a chemical compound with the molecular formula C13H21F3. It is characterized by the presence of a cyclopropene ring substituted with a nonyl group and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene typically involves the cyclopropanation of an appropriate alkene precursor with a trifluoromethylating agent. One common method is the reaction of 1-nonene with a trifluoromethyl diazomethane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using similar synthetic routes as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like organolithium or Grignard reagents.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Cyclopropane derivatives.
Substitution: Various substituted cyclopropenes depending on the nucleophile used.
Scientific Research Applications
1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopropene ring may also contribute to the compound’s reactivity and stability, influencing its overall biological and chemical behavior .
Comparison with Similar Compounds
Similar Compounds
1-Nonylcycloprop-1-ene: Lacks the trifluoromethyl group, which may result in different reactivity and applications.
3-(Trifluoromethyl)cycloprop-1-ene: Lacks the nonyl group, affecting its physical and chemical properties.
1-Nonyl-3-methylcycloprop-1-ene:
Uniqueness
1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene is unique due to the presence of both the nonyl and trifluoromethyl groups, which impart distinct physical, chemical, and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-nonyl-3-(trifluoromethyl)cyclopropene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F3/c1-2-3-4-5-6-7-8-9-11-10-12(11)13(14,15)16/h10,12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCVGALUQPWISE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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